molecular formula C6H13NO B2883722 [3-(Aminomethyl)cyclobutyl]methanol CAS No. 1452182-33-0

[3-(Aminomethyl)cyclobutyl]methanol

Cat. No. B2883722
M. Wt: 115.176
InChI Key: MWOHKMZOEUQKBH-UHFFFAOYSA-N
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Description

“[3-(Aminomethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C6H13NO . It is also known by its IUPAC name, (3-(aminomethyl)cyclobutyl)methanol . The CAS Number for this compound is 1452182-33-0 .


Molecular Structure Analysis

The InChI code for [3-(Aminomethyl)cyclobutyl]methanol is 1S/C6H13NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of [3-(Aminomethyl)cyclobutyl]methanol is 115.18 . The predicted boiling point is 201.7±13.0 °C, and the predicted density is 1.007±0.06 g/cm3 . The predicted pKa value is 15.05±0.10 .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for [3-(Aminomethyl)cyclobutyl]methanol . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency procedures.

properties

IUPAC Name

[3-(aminomethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOHKMZOEUQKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262413
Record name Cyclobutanemethanol, 3-(aminomethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Aminomethyl)cyclobutyl]methanol

CAS RN

1609395-75-6
Record name Cyclobutanemethanol, 3-(aminomethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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